molecular formula C5H10FNO B11926790 3-(2-Fluoroethoxy)azetidine

3-(2-Fluoroethoxy)azetidine

Cat. No.: B11926790
M. Wt: 119.14 g/mol
InChI Key: FDFQAIBXMIUANA-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)azetidine: is a four-membered heterocyclic compound containing a nitrogen atom and a fluoroethoxy substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and 2-fluoroethanol.

    Nucleophilic Substitution: The azetidine ring is formed through a nucleophilic substitution reaction, where 2-fluoroethanol reacts with a suitable azetidine precursor under basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the azetidine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Fluoroethoxy)azetidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe or ligand in biological studies to investigate molecular interactions and mechanisms.

    Industrial Applications: The compound is employed in various industrial processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Inhibit Enzymes: The compound can act as an enzyme inhibitor, affecting metabolic pathways.

    Alter Cellular Processes: It may influence cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring without the fluoroethoxy substituent.

    2-Fluoroethanol: A simple alcohol with a fluoro substituent.

    Aziridine: A three-membered nitrogen-containing ring with similar reactivity.

Uniqueness

3-(2-Fluoroethoxy)azetidine is unique due to the presence of both the azetidine ring and the fluoroethoxy substituent, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

3-(2-fluoroethoxy)azetidine

InChI

InChI=1S/C5H10FNO/c6-1-2-8-5-3-7-4-5/h5,7H,1-4H2

InChI Key

FDFQAIBXMIUANA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCF

Origin of Product

United States

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